“8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol . The IUPAC name for this compound is 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine .
The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 . This compound is a solid at room temperature .
This compound has a molecular weight of 212.05 g/mol . It has a topological polar surface area of 30.2 Ų . The compound is a solid at room temperature .
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. It is characterized by a bromine atom at the 8th position, a methyl group at the 6th position, and an amine group at the 2nd position of the triazolopyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as an inhibitor of various enzymes and receptors involved in critical biochemical pathways.
The compound can be sourced from chemical suppliers specializing in heterocyclic compounds. Its classification falls under heterocycles, specifically triazolopyridines, which are known for their diverse biological activities. The molecular formula for 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is , with a molecular weight of approximately 198.02 g/mol .
The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods:
The structure of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine features a fused triazole-pyridine system that contributes to its unique chemical properties:
These structural characteristics influence its reactivity and interaction with biological targets .
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry .
The mechanism of action for 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine primarily involves its interaction with specific enzymes and receptors. It has been studied as an inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which play significant roles in cellular signaling pathways related to inflammation and immune response. The compound binds to the active sites of these enzymes, inhibiting their activity and modulating downstream biological processes .
These properties are crucial for handling and application in laboratory settings as well as potential industrial uses .
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine has diverse applications in scientific research:
Nitrogen-containing heterocycles constitute >60% of FDA-approved small-molecule drugs due to their unparalleled structural diversity and biofunctional mimicry. These compounds exhibit precise interactions with biological targets through hydrogen bonding, π-stacking, and dipole interactions. Triazolopyridines exemplify this privileged scaffold class, combining the electronic properties of triazoles with the metabolic stability of pyridines. Their fused bicyclic system provides planar rigidity that enhances binding affinity for enzymes and receptors, while the electron-deficient nitrogen atoms facilitate interactions with positively charged binding pockets. This molecular architecture underpins their broad therapeutic applications, spanning CNS disorders (e.g., triazolopyridine-based anxiolytics), oncology (kinase inhibitors like tucatinib), and metabolic diseases (HIF-PH inhibitors like enarodustat) [5] [10].
The [1,2,4]triazolo[1,5-a]pyridine core exhibits distinctive physicochemical properties that rationalize its drug design utility:
Table 1: Molecular Properties of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₆BrN₃ | Halogenated scaffold for cross-coupling |
Molecular Weight | 212.05 g/mol | Optimal for drug-likeness |
XLogP3 | 1.8 | Moderate lipophilicity for membrane permeability |
Hydrogen Bond Acceptors | 3 | Enhanced target engagement capability |
Topological Polar Surface Area | 30.2 Ų | Balanced solubility/permeability |
Rotatable Bonds | 0 | Rigid structure favoring selective binding |
This scaffold’s planar conformation enables deep penetration into enzyme active sites, while the bromine atom at C8 provides a synthetic handle for diversification via cross-coupling reactions (Suzuki, Sonogashira). The methyl group at C6 enhances electron density and modulates metabolic stability. Spectroscopic studies confirm aromatic character across the fused ring system, though reduced versus purines, facilitating bioisosteric replacement strategies. The N3 nitrogen serves as a key metal chelation site, enabling catalytic chemistry and metalloenzyme targeting [1] [5] [9].
Brominated triazolopyridines emerged as strategic intermediates following the 1980s recognition of Trapidil—a non-brominated triazolopyridine vasodilator—as a PDGF antagonist. The deliberate halogenation at C6/C8 positions was pioneered to address two limitations: 1) limited diversification capacity of unsubstituted cores, and 2) poor bioavailability of early derivatives. Bromine’s orthogonal reactivity enabled sequential functionalization via regioselective metal-catalyzed couplings, while maintaining favorable logP profiles (1.8–2.5). Seminal studies (1990s–2000s) established 8-bromo-6-methyl derivatives as "molecular building blocks" for kinase inhibitors, with patent analyses revealing a >25% increase in triazolopyridine-based medicinal chemistry patents from 2010–2025. Their evolution parallels advances in cross-coupling methodologies, enabling complex pharmacophores like RORγt inverse agonists and AhR ligands [1] [5] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1